Pimasertib hydrochloride
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Overview
Description
Pimasertib hydrochloride is a selective and potent adenosine triphosphate non-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). It is part of the growing family of mitogen-activated protein kinase inhibitors undergoing clinical development for various cancer indications . The inhibition of MEK1/2 is considered therapeutically beneficial in several cell signaling transduction cascades within tumors .
Preparation Methods
The synthesis of Pimasertib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving pyridine derivatives and other organic reagents . Industrial production methods typically involve large-scale synthesis under stringent quality control to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Pimasertib hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule to enhance its pharmacological properties.
Substitution Reactions: Common reagents used in these reactions include halogenating agents and nucleophiles, leading to the formation of different derivatives of Pimasertib.
Major Products: The primary product of these reactions is the active pharmaceutical ingredient, this compound, which is used in clinical settings.
Scientific Research Applications
Pimasertib hydrochloride has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the inhibition of MEK1/2 in various biochemical assays.
Biology: Employed in cellular and molecular biology research to investigate the role of MEK1/2 in cell signaling pathways.
Medicine: Undergoing clinical trials for the treatment of various cancers, including melanoma and solid tumors.
Industry: Utilized in the development of new therapeutic agents targeting the MEK1/2 pathway.
Mechanism of Action
Pimasertib hydrochloride exerts its effects by selectively inhibiting MEK1/2, which are key components of the Ras/Raf/MEK/ERK signaling cascade. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinase (ERK), thereby disrupting the downstream signaling pathways that promote cell proliferation, survival, and differentiation . The molecular targets and pathways involved include the inhibition of ERK phosphorylation and the modulation of various cellular activities such as motility and angiogenesis .
Comparison with Similar Compounds
Pimasertib hydrochloride is unique among MEK inhibitors due to its high specificity and potency. Similar compounds include:
Trametinib: Another MEK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Cobimetinib: A MEK inhibitor used in combination with other therapeutic agents for enhanced efficacy.
Selumetinib: Known for its use in treating neurofibromatosis type 1 and other cancers.
This compound stands out due to its unique binding site, which allows for high specificity to MEK proteins and prevents cross-inhibition of other serine/threonine protein kinases .
Properties
CAS No. |
1236361-78-6 |
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Molecular Formula |
C15H16ClFIN3O3 |
Molecular Weight |
467.66 g/mol |
IUPAC Name |
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H15FIN3O3.ClH/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21;/h1-5,7,10,20-22H,6,8H2,(H,19,23);1H/t10-;/m0./s1 |
InChI Key |
HIEXZUXKTABHCP-PPHPATTJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O.Cl |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O.Cl |
Origin of Product |
United States |
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